

# A Comparative Analysis of GW274150 and 1400W: Potent and Selective iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | GW274150 phosphate |           |
| Cat. No.:            | B15614142          | Get Quote |

In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurotoxic cascades. This guide provides a detailed comparative analysis of two widely utilized and highly selective iNOS inhibitors: GW274150 and 1400W. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, in vitro and in vivo efficacy, and the experimental methodologies for their evaluation.

## **Comparative Efficacy and Selectivity**

Both GW274150 and 1400W are potent inhibitors of iNOS, demonstrating high selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for minimizing off-target effects, as basal nNOS and eNOS activities are essential for normal physiological functions, including neurotransmission and blood pressure regulation.

GW274150 is a time-dependent and L-arginine competitive inhibitor of human iNOS.[1][2] It exhibits a high degree of selectivity for iNOS over both eNOS and nNOS.[1][2] Similarly, 1400W is a slow, tight-binding inhibitor of human iNOS, also competitive with L-arginine, and its inhibition is dependent on the cofactor NADPH.[3] It is described as either an irreversible or an extremely slowly reversible inhibitor.[3]

The following tables summarize the key quantitative data for GW274150 and 1400W, providing a clear comparison of their inhibitory potency and selectivity.



Table 1: In Vitro Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

| Compound                | Target Isoform         | Species                 | Potency (IC50 /<br>Ki / Kd) | Reference    |
|-------------------------|------------------------|-------------------------|-----------------------------|--------------|
| GW274150                | iNOS                   | Human                   | <40 nM (Kd)                 | [1][2]       |
| iNOS                    | Human                  | 2.19 μM (IC50)          | [4]                         | _            |
| iNOS<br>(intracellular) | Murine (J774<br>cells) | 0.2 ± 0.04 μM<br>(IC50) | [1][2]                      |              |
| iNOS                    | Rat                    | 1.15 ± 0.6 μM<br>(ED50) | [1]                         | _            |
| nNOS                    | Human                  | 4.57 ± 0.23 μM<br>(Ki)  | [1]                         |              |
| eNOS                    | Human                  | 185 ± 32 μM (Ki)        | [1]                         | -            |
| 1400W                   | iNOS                   | Human                   | ≤ 7 nM (Kd)                 | [3][5][6]    |
| nNOS                    | Human                  | 2 μM (Ki)               | [3][5]                      |              |
| eNOS                    | Human                  | 50 μM (Ki)              | [3][5]                      | <del>-</del> |

Table 2: Selectivity Ratios for iNOS Inhibition

| Compound | Selectivity vs.<br>nNOS | Selectivity vs.<br>eNOS | Species   | Reference |
|----------|-------------------------|-------------------------|-----------|-----------|
| GW274150 | >114-fold               | >5800-fold              | Human     | [1]       |
| 219-fold | >260-fold               | Rat (intact tissues)    | [1][2][4] |           |
| 1400W    | >250-fold               | >5000-fold              | Human     | [1]       |
| -        | >50-fold                | Rat (in vivo)           | [3][5]    |           |

Table 3: Comparative Pharmacokinetic Parameters



| Compound | Species    | Administrat<br>ion | Half-life (t½) | Oral<br>Bioavailabil<br>ity | Reference            |
|----------|------------|--------------------|----------------|-----------------------------|----------------------|
| GW274150 | Rat, Mouse | Intravenous        | ~6 hours       | >90%                        | [1][2]               |
| 1400W    | -          | -                  | -              | -                           | Not explicitly found |

## **In Vivo Efficacy**

Both compounds have demonstrated significant efficacy in various animal models of inflammatory diseases.

GW274150 has been shown to be effective in rodent models of:

- Lipopolysaccharide (LPS)-induced inflammation, reducing plasma nitrate/nitrite levels.[1][2]
- Carrageenan-induced lung injury, where it attenuated fluid accumulation, polymorphonuclear cell infiltration, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7]
- Renal ischemia/reperfusion injury, where it reduced renal dysfunction and injury.[8]
- Inflammatory and neuropathic pain.[9][10]
- Cancer-induced muscle wasting.[11]

1400W has shown protective effects in:

- Endotoxin-induced vascular injury in rats.[3][5]
- Renal ischemia/reperfusion injury.[5]
- Inhibiting tumor growth in vivo.[12]
- Ameliorating cognitive deficits in a rat model of acute hypobaric hypoxia/reoxygenation.
- Retinal diseases.[13]



Preventing cachexia-mediated muscle wasting.[14]

It is important to note that while highly effective, 1400W has been associated with acute toxicity at high intravenous doses (>10 mg/kg), a side effect not reported for GW274150.[1]

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathway leading to iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW274150 and GW273629 are potent and highly selective inhibitors of inducible nitric oxide synthase in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric-oxide synthase in vitro and in vivo PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of GW274150, a novel and selective inhibitor of iNOS activity, in acute lung inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 8. GW274150, a potent and highly selective inhibitor of iNOS, reduces experimental renal ischemia/reperfusion injury PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GW274150, a novel and highly selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS), shows analgesic effects in rat models of inflammatory and neuropathic pain PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological or genetic inhibition of iNOS prevents cachexia-mediated muscle wasting and its associated metabolism defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective inhibition of inducible nitric oxide synthase inhibits tumor growth in vivo: studies with 1400W, a novel inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [A Comparative Analysis of GW274150 and 1400W: Potent and Selective iNOS Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614142#comparative-analysis-of-gw274150-and-1400w]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com